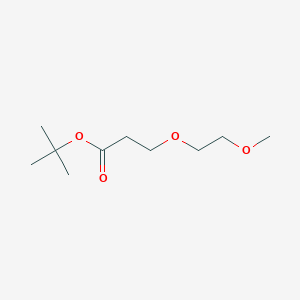

3-(2-Metoxietoxi)propanoato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(2-methoxyethoxy)propanoate: is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 3-(2-methoxyethoxy)propanoate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms.

Medicine: The compound is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role as an intermediate makes it crucial in medicinal chemistry for developing new therapeutic agents.

Industry: In the industrial sector, tert-butyl 3-(2-methoxyethoxy)propanoate is used in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, resins, and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxyethoxy)propanoate typically involves the esterification of 3-(2-methoxyethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-(2-methoxyethoxy)propanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent production of the compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 3-(2-methoxyethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-methoxyethoxy)propanoate involves its reactivity as an ester. In biochemical contexts, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparación Con Compuestos Similares

- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Comparison:

- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate has an additional hydroxy group, making it more hydrophilic and reactive in certain chemical reactions.

- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate contains an amino group, which introduces basicity and allows for different types of chemical modifications and reactions.

Uniqueness: Tert-butyl 3-(2-methoxyethoxy)propanoate is unique due to its specific functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it versatile in various chemical synthesis processes and applications.

Actividad Biológica

Tert-butyl 3-(2-methoxyethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-(2-methoxyethoxy)propanoate is an ester compound characterized by the presence of a tert-butyl group and a methoxyethoxy moiety. The chemical formula is C11H22O4, and it exhibits properties typical of esters, such as volatility and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of tert-butyl 3-(2-methoxyethoxy)propanoate can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which may protect cellular components from oxidative damage.

- Enzyme Modulation : Some esters have been shown to modulate enzyme activity, potentially influencing metabolic pathways.

- Cell Signaling : The presence of the methoxyethoxy group may facilitate interactions with cellular receptors or proteins involved in signaling pathways.

In Vitro Studies

Recent research has focused on the effects of tert-butyl 3-(2-methoxyethoxy)propanoate in various cell lines. For instance:

- Cancer Cell Lines : In studies involving ovarian cancer cell lines, compounds structurally related to tert-butyl 3-(2-methoxyethoxy)propanoate demonstrated significant reductions in tumor growth markers when treated at concentrations ranging from 0.1 to 10 μM over 24 hours. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to understand the pharmacokinetics and therapeutic potential fully. Animal models have been used to assess the compound's safety and efficacy, revealing:

- Toxicity Profiles : Initial toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .

Table 1: Summary of Biological Activities

Case Study 1: Ovarian Cancer Treatment

In a study focused on ovarian cancer, tert-butyl 3-(2-methoxyethoxy)propanoate was tested alongside other compounds for its ability to induce apoptosis in OVCAR5 and SKOV3 cell lines. The results indicated a concentration-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of related compounds using the thiobarbituric acid reactive substances (TBARS) assay. The findings suggested that tert-butyl derivatives could significantly inhibit lipid peroxidation, highlighting their protective role against oxidative damage .

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxyethoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-10(2,3)14-9(11)5-6-13-8-7-12-4/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBXTZCCLOVIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.